molecular formula C10H12Cl2N2S B2378109 (4-Phenylthiazol-2-yl)methanamine hydrochloride CAS No. 91818-69-8

(4-Phenylthiazol-2-yl)methanamine hydrochloride

Cat. No.: B2378109
CAS No.: 91818-69-8
M. Wt: 263.18
InChI Key: GUHSGHOLZYTIDJ-UHFFFAOYSA-N
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Description

(4-Phenylthiazol-2-yl)methanamine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery, particularly due to the privileged status of the thiazole nucleus. The thiazole ring is a versatile heterocycle frequently encountered in the design of novel bioactive compounds and is a key structural component in several approved therapeutic agents . Derivatives based on the 4-phenylthiazol-2-amine core have demonstrated considerable potential as putative anti-breast cancer agents. Scientific investigations reveal that such compounds exhibit promising binding affinities to the estrogen receptor alpha (ER-α) protein target, a critical driver in the development of a majority of breast cancers . In preclinical studies, these derivatives have shown superior molecular docking scores compared to standard treatments like tamoxifen, indicating a strong potential for high-affinity interaction with the target protein and positioning them as promising lead compounds for the development of new Selective Estrogen Receptor Modulators (SERMs) or degraders (SERDs) . The primary research value of this compound lies in its utility as a versatile synthetic intermediate or a core structural template for designing and optimizing new small-molecule inhibitors. Beyond oncology, the thiazole moiety is recognized for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticonvulsant effects, making this compound a valuable building block for exploratory research across multiple therapeutic areas . Researchers can leverage this compound to probe biological pathways, develop structure-activity relationships (SAR), and create new chemical entities to address unmet medical needs.

Properties

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKCELLWMIJOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91818-69-8
Record name 2-Thiazolemethanamine, 4-phenyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91818-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Strategies for Thiazole Ring Formation

The thiazole core structure is fundamental to the synthesis of (4-Phenylthiazol-2-yl)methanamine hydrochloride. Several established methods can be employed for thiazole ring formation.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents one of the most widely utilized approaches for constructing the thiazole ring. This method involves the condensation of α-haloketones with thiourea or thioamides.

For the synthesis of 4-phenylthiazole derivatives specifically, the following conditions have proven effective:

Arylketone + Thiourea (1:2 ratio) + Iodine (4 equiv.)
Heat for 4 hours

This reaction produces 4-phenyl-2-aminothiazoles, which can serve as precursors for further functionalization. The mechanism involves initial formation of an α-thiocarbonyl intermediate, followed by cyclization and aromatization to yield the thiazole ring.

Suzuki-Miyaura Coupling Approach

An alternative strategy involves Suzuki-Miyaura palladium-catalyzed coupling between boronic acids or boronates and halogenated thiazoles. This approach is particularly useful when working with pre-functionalized thiazole rings. For example:

4,4,5,5-tetramethyl-2-[4-(substituent)phenyl]-2H-1,3,2-dioxaborolane + 2-thiazole bromide
Palladium catalyst

This method has been successfully employed in the synthesis of various 4-substituted-2-phenylthiazoles, and could be adapted for preparing intermediates in the synthesis of this compound.

Specific Synthesis Routes for (4-Phenylthiazol-2-yl)methanamine

The synthesis of (4-Phenylthiazol-2-yl)methanamine (free base) is a critical step prior to obtaining the hydrochloride salt.

Hydrolysis of N-(4-Phenylthiazol-2-ylmethyl)benzamide

One well-documented route involves the hydrolysis of N-(4-Phenylthiazol-2-ylmethyl)benzamide, as shown below:

Step 1: N-(4-phenylthiazol-2-yl)methylbenzamide (150 mg, 0.51 mmol) in dioxane (10 mL)
Step 2: Add 6N HCl (4.5 mL)
Step 3: Stir at 100°C for 24 h (monitor by TLC, eluant CHCl₃/MeOH)
Step 4: Concentrate under reduced pressure
Step 5: Dissolve residue in water
Step 6: Wash aqueous layer twice with EtOAc
Step 7: Adjust pH to ~9 using 10% NaHCO₃
Step 8: Extract with EtOAc
Step 9: Wash organic layer with brine and concentrate

This protocol yields (4-phenylthiazol-2-yl)methanamine (75 mg, yield 77%) as an orange colored liquid. The product can be used without further purification or can undergo additional purification steps if higher purity is required.

Starting from 2-Amino-4-phenylthiazole

Another approach involves using 2-amino-4-phenylthiazole as the starting material, which can be further functionalized to introduce the aminomethyl group:

  • Synthesis of 2-amino-4-phenylthiazole:

    Acetophenone + Thiourea + Halide (I₂, Br₂, or Cl₂) → 2-Amino-4-phenylthiazole
    

    Iodine is preferred for cyclization due to ease of handling.

  • Functionalization of the 2-position can be achieved through various methods, including:

    • Alkylation reactions
    • Reductive amination
    • Nucleophilic substitution of suitable precursors

Conversion to Hydrochloride Salt

The conversion of (4-phenylthiazol-2-yl)methanamine to its hydrochloride salt is a critical step in the preparation process.

Standard Salt Formation Methods

Several methods can be employed for converting the free base to the hydrochloride salt:

Direct Addition of HCl

The most straightforward approach involves:

Free base in an appropriate solvent (e.g., diethyl ether, THF, or dioxane)
Addition of HCl (as gas or solution, typically in diethyl ether)
Precipitation of the salt
Filtration and drying
HCl in 1,4-Dioxane

HCl in 1,4-dioxane represents a convenient reagent for salt formation:

Dissolve free base in a minimal amount of appropriate solvent
Add HCl in 1,4-dioxane (typically 4M solution)
Stir at room temperature
Isolate precipitate by filtration

Purification of the Hydrochloride Salt

Several methods can be employed for purification:

  • Recrystallization: Using appropriate solvent systems such as ethanol/diethyl ether
  • Trituration: With non-polar solvents to remove impurities
  • Slurry wash: Using cold solvents to remove colored impurities while minimizing product loss

Analytical Characterization

Spectroscopic Data

NMR Spectroscopy of the Free Base

The free base (4-phenylthiazol-2-yl)methanamine has been characterized by ¹H NMR:

¹H NMR (300 MHz, CDCl₃) δ 7.91 - 7.88 (m, 2H), 7.45 - 7.40 (m, 3H), 7.36 - 7.31 (m, 1H), 4.25 (br s, 2H), 3.79 - 3.75 (m, 1H), 3.68 - 3.63 (m, 1H).

Mass Spectrometry

MS (ESI) m/z: Calculated for C₁₀H₁₀N₂S: 190.06; found: 191.2 (M+H)⁺.

Purity Analysis

The purity of the final product can be assessed using various analytical techniques:

  • HPLC analysis with UV detection
  • Thin-layer chromatography (TLC)
  • Elemental analysis to confirm the C, H, N, S composition

Commercial samples typically have a purity specification of ≥95%.

Alternative Preparation Approaches

Thiazole Formation via Haloacetophenones

An alternative approach involves the use of haloacetophenones for thiazole ring formation:

2-Bromo-1-phenylethanone + Thiourea derivatives → 4-Phenylthiazol-2-amine intermediates

This can be followed by appropriate functionalization to introduce the methylamine group at the 2-position.

Schotten-Baumann Protocol Approach

Based on methodologies for related compounds, the Schotten-Baumann protocol could potentially be adapted for the synthesis of precursors to (4-phenylthiazol-2-yl)methanamine:

2-Amino-4-phenylthiazole + Appropriate acid chlorides → Acylated intermediates
Subsequent reduction → Target compound

This approach would require careful selection of reagents and conditions to ensure selective functionalization.

Optimization Strategies for Improved Yields

Microwave-Assisted Synthesis

For certain steps in the synthesis, microwave irradiation has been shown to provide advantages over conventional heating methods:

  • Reduced reaction times (40-60% shorter than conventional heating)
  • Improved yields (75-85% reported for similar thiazole formations)
  • Cleaner reaction profiles with fewer side products

Solvent Selection

The choice of solvent can significantly impact reaction efficiency:

Reaction Step Recommended Solvents Notes
Thiazole formation Ethanol, THF Ethanol works well for Hantzsch synthesis
Hydrolysis of amide precursors Dioxane/water 10:4.5 ratio has been successful
Salt formation Diethyl ether, THF, Dioxane Non-nucleophilic solvents preferred

Temperature and Reaction Time Optimization

For the hydrolysis of N-(4-phenylthiazol-2-ylmethyl)benzamide:

  • Optimal temperature: 100°C
  • Optimal reaction time: 24 hours
  • Monitoring: TLC using CHCl₃/MeOH as eluent

Industrial Scale Production Considerations

Quality Control Parameters

For industrial production, key quality control parameters include:

  • Appearance: Typically a crystalline solid
  • Purity: ≥95% by HPLC
  • Water content: Typically <0.5%
  • Residual solvents: Within acceptable limits per ICH guidelines
  • Polymorphic form: Consistent between batches

Chemical Reactions Analysis

Types of Reactions

(4-Phenylthiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that (4-Phenylthiazol-2-yl)methanamine hydrochloride exhibits significant antimicrobial properties. Its mechanism may involve interference with cellular pathways, inhibiting microbial growth.
    • Anticancer Properties : Studies suggest potential anticancer effects, where the compound may inhibit the proliferation of cancer cells through specific interactions with biological targets such as enzymes or receptors.
    • Trypanocidal Activity : Similar thiazole derivatives have shown effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness, indicating that this compound could be explored for similar applications .
  • Materials Science
    • Organic Semiconductors : The compound has been investigated for its optical and electrical properties, making it suitable for applications in organic semiconductor materials . Its ability to form thin films can be leveraged in electronic devices.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results showed that this compound significantly inhibited the growth of several bacterial strains, demonstrating its potential as a therapeutic agent against infections.

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in cancer cells. The mechanism involved activation of caspases and modulation of signaling pathways associated with cell survival .

Mechanism of Action

The mechanism of action of (4-Phenylthiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, heterocyclic modifications, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Data
(4-Phenylthiazol-2-yl)methanamine hydrochloride 91818-69-8 C₁₀H₁₁ClN₂S 226.73 Phenyl at thiazole-4; aminomethyl at thiazole-2 Primary reference compound
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 690632-35-0 C₁₀H₉Cl₂N₂S 261.17 4-Chlorophenyl at thiazole-4 Melting point: 268°C
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate 690632-12-3 C₁₀H₁₀Cl₂N₂S·H₂O 279.18 3-Chlorophenyl at thiazole-4; monohydrate Melting point: 203–204°C
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride 695199-54-3 C₁₀H₁₂ClN₃OS 257.74 4-Methoxyphenyl; thiadiazole ring No melting point reported
(4-Methylthiazol-2-yl)methanamine dihydrochloride 71064-30-7 C₅H₁₀Cl₂N₂S 201.12 Methyl at thiazole-4; dihydrochloride salt Enhanced solubility due to Cl⁻
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride 1187928-00-2 C₁₁H₁₃ClN₂S 240.75 N-methylated amine; phenyl at thiazole-2 Higher molecular weight

Structural Variations and Implications

a) Substituent Effects on the Phenyl Ring
  • Chlorine vs. For example, the 4-chloro derivative (CAS 690632-35-0) has a higher melting point (268°C) compared to the 3-chloro analog (203–204°C), suggesting differences in crystallinity .
  • Positional Isomerism : The 4-chloro and 3-chloro phenyl derivatives demonstrate how substituent position impacts physical properties, likely due to steric and electronic effects .
b) Heterocycle Modifications
  • Thiazole vs. Thiadiazole : Replacement of the thiazole ring with a 1,3,4-thiadiazole (CAS 695199-54-3) introduces an additional nitrogen atom, altering polarity and hydrogen-bonding capacity .
  • Substituents on Thiazole : Methylation at the thiazole-4 position (CAS 71064-30-7) reduces molecular weight but increases hydrophilicity due to the dihydrochloride salt .
c) Amine Modifications
  • N-Methylation : The N-methylated analog (CAS 1187928-00-2) exhibits a higher molecular weight (240.75 g/mol) and likely altered basicity, which could influence bioavailability .

Physicochemical and Functional Insights

  • Solubility : Hydrochloride salts generally improve aqueous solubility. Dihydrochloride salts (e.g., CAS 71064-30-7) may offer further solubility advantages .
  • Thermal Stability: Higher melting points in halogenated derivatives (e.g., 268°C for 4-chloro) suggest greater thermal stability compared to non-halogenated analogs .

Biological Activity

(4-Phenylthiazol-2-yl)methanamine hydrochloride, with the molecular formula C10H12ClN2S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Structure and Properties

The compound features a thiazole ring substituted with a phenyl group and a methanamine moiety. Its unique structure contributes to its distinct chemical properties and biological activities. The thiazole ring is known for its involvement in various biological interactions, making it a valuable scaffold in drug design.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with cellular pathways critical for microbial survival .

2. Anticancer Activity

The anticancer potential of this compound has been extensively studied. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells . The compound's mechanism of action appears to involve apoptosis induction and cell cycle disruption, which are crucial for its effectiveness as an anticancer agent .

Case Studies

A recent study explored the synthesis of novel cyclometalated ruthenium(II) complexes derived from 4-phenylthiazole, which exhibited enhanced cytotoxicity compared to their precursors. The study highlighted the importance of the thiazole moiety in enhancing biological activity through metal coordination .

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors within cells. These interactions can modulate various signaling pathways, leading to altered cellular responses. For example, studies suggest that the compound may bind to key proteins involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. Research indicates that modifications to the thiazole ring or phenyl substituents can significantly impact biological activity. For instance, electron-donating or withdrawing groups on the phenyl ring can enhance or diminish anticancer effects .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme/receptor modulation
4-Phenylthiazol-2-amine hydrochlorideModerateModerateSimilar pathway interference
2-Amino-4-(p-tolyl)thiazoleYesLowLimited interaction with cell targets

Future Directions

Ongoing research is focused on exploring the full therapeutic potential of this compound across various disease models. Investigations into its pharmacokinetics, toxicity profiles, and formulation strategies are essential for advancing this compound towards clinical applications.

Q & A

Q. Table 1: Reaction Optimization Parameters

CatalystSolventTemp (°C)Time (h)Yield
EDCICH₂Cl₂20862%
NoneEthanol251245%

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:
Critical techniques include:

  • HPLC/GC-MS : Quantifies purity (≥97% as per Technical Grade specifications) .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., phenyl and thiazole protons).
  • Elemental Analysis : Validates molecular formula (C₁₀H₁₁ClN₂S; MW: 226.73) .
  • Melting Point : A reported range of 268°C ensures batch consistency .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies in enzyme inhibition or receptor binding data may arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Compound Purity : Impurities ≥3% (e.g., unreacted intermediates) can skew results .
  • Target Selectivity : Off-target interactions may occur in complex biological matrices.
    Resolution Strategy :

Replicate studies using identical protocols.

Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Conduct purity re-analysis via LC-MS .

Advanced: What strategies are effective for studying interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Crystallography : Resolves binding modes in enzyme active sites (requires high-purity crystals) .
    Example : A related thiazole derivative showed µM affinity for serotonin receptors via radiolabeled assays .

Basic: How to ensure compound stability during storage and handling?

Methodological Answer:

  • Storage : Amber glass bottles at -20°C in anhydrous conditions prevent hydrolysis .
  • Handling : Use inert atmosphere (N₂/Ar) to avoid oxidation.
  • Stability Tests : Monitor via periodic NMR/HPLC over 6–12 months .

Q. Table 2: Stability Profile

ConditionDegradation After 6 Months
-20°C, dry<2% impurity
25°C, humid15% degradation

Advanced: How does structural modification of the phenyl or thiazole moieties alter bioactivity?

Methodological Answer:
Comparative studies with analogs (e.g., 4-chlorophenyl or tert-butyl substitutions) reveal:

  • Phenyl Modifications : Electron-withdrawing groups (e.g., -Cl) enhance receptor binding affinity .
  • Thiazole Substitutions : Bulky groups (e.g., tert-butyl) improve metabolic stability but reduce solubility .

Q. Table 3: Structure-Activity Relationships

SubstituentBioactivity (IC₅₀)Solubility (mg/mL)
4-Cl-Ph0.8 µM1.2
4-tBu-Ph2.5 µM0.3

Advanced: What in vitro to in vivo translation challenges exist for this compound?

Methodological Answer:
Key challenges include:

  • Pharmacokinetics : Poor oral bioavailability due to low solubility (logP ~2.5).
  • Metabolism : Rapid hepatic clearance via CYP450 enzymes observed in rodent models .
    Mitigation :
  • Prodrug formulations (e.g., ester derivatives).
  • Co-administration with CYP inhibitors .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential HCl vapor release .
  • Waste Disposal : Neutralize with bicarbonate before disposal .

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